Journal Name:Joule
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IF:0
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Joule ( IF 0 ) Pub Date: 2021-12-01 , DOI:
10.1134/s0012501621070010
AbstractThe temperature dependences of the molar heat capacity in the range 317–1377 K and the parameters of the monoclinic crystal lattice of M-terbium orthotantalate in the range 298–1273 K have been determined.
Joule ( IF 0 ) Pub Date: 2023-02-20 , DOI:
10.1134/s0012501622600231
AbstractThe aldol condensation of acetone under supercritical conditions at 300–400°C and 11.0 MPa was carried out on BaSnO3-450 and BaSnO3-750 catalysts prepared by calcination of BaSn(OH)6 at 450 and 750°C, respectively. Conducting the reaction under these conditions makes it possible to overcome the problem of catalyst deactivation by coking and to obtain valuable chemicals with high selectivity. At 300°C, both catalysts provide selectivity of 85–87% to isomeric mesityl oxides (C6 products). At 400°C with the BaSnO3-450 catalyst, the selectivity significantly changes from C6 to C9 (phorones). Powder X-ray diffraction and TEM data attest to the multiphase nature of the samples, which contain barium stannates, barium carbonate, and tin oxide. It was found that the catalyst structure rearranges in situ, which greatly affects the catalytic properties and is most pronounced for BaSnO3-450.
Joule ( IF 0 ) Pub Date: 2021-02-14 , DOI:
10.1134/s0012501620120015
AbstractThe main cause of the previously unexplainable most important features of gas-phase combustion was determined. It was shown that the sharp acceleration of combustion during heating and the high rates are primarily caused not by an increase in the rate constant of the limiting step, as was previously believed, but by an increase in the concentration of active intermediate particles with temperature as an exponential function of a positive exponential function of the Boltzmann factor. Such a character of the temperature dependence governs the transition from combustion to explosion and detonation.
Joule ( IF 0 ) Pub Date: 2021-02-14 , DOI:
10.1134/s0012501620110032
AbstractFeatures of the plastic deformation of poly(p-dioxanone) fibers in air were studied. The neck propagation in the deformation speed range 0.2–15 mm/min was shown to occur in the self-excited oscillation mode. It was detected for the first time that this process is accompanied by the formation of areas with an open-pore structure. Impregnation of the fibers with brilliant green with the penetration of the die from the solution into the pores produces fibers with antimicrobial properties against the fungal culture of Candida albicans.
Joule ( IF 0 ) Pub Date: 2022-11-02 , DOI:
10.1134/s0012501622700026
AbstractOne of the most exciting tools that have entered the arsenal of modern science and technology in recent years is machine learning, which can efficiently solve problems of approximation of multidimensional functions. There is a rapid growth in the development and application of machine learning in physics and chemistry. This review is devoted to the possibilities of predicting interatomic interactions in multielement substances and high-entropy alloys using artificial intelligence based on neural networks and their active machine learning, which provides a comprehensive overview and analysis of recent research on this topic. The relevance of this direction is due to that the prediction of the structure and properties of materials by means of atomistic quantum mechanical modeling based on density functional theory (DFT) is difficult in many cases because of the rapid increase in computational costs with increasing size in accordance with the size of the object. Machine learning methods make it possible to reproduce real interparticle interaction potentials of the system using the available DFT calculations, and then, on their basis, to model the required properties by the molecular dynamics method on a multiply increased spatiotemporal scale. As a starting point, we introduce machine learning principles, algorithms, descriptors, and databases in materials science. The design of the potential energy surface and interatomic interaction potentials in solid solutions, high-entropy alloys, high-entropy metal compounds with carbon, nitrogen, and oxygen, as well as in bulk amorphous materials, is described.
Joule ( IF 0 ) Pub Date: 2023-01-30 , DOI:
10.1134/s001250162270004x
AbstractBy the example of 14 compounds representing the main classes of explosives containing H, C, N, and O, it has been shown that the impact sensitivity correlates with the critical temperature Tcr of spontaneous ignition, which, in turn, is determined by the kinetic parameters and heat of the decomposition reaction. At the same time, the reaction rate is the dominant factor, and against its background the effect produced on the sensitivity by the thermophysical properties of the compounds and by the specific coefficient of friction becomes barely noticeable.
Joule ( IF 0 ) Pub Date: 2022-02-10 , DOI:
10.1134/s0012501621100018
AbstractA promising method was proposed for the sulfonation of polyphenylquinoxaline films with sulfuric acid. The sulfonation in the films was confirmed by X-ray photoelectron and IR spectroscopies. The thermal characteristics and dielectric properties of the sulfonated films were studied.
Joule ( IF 0 ) Pub Date: 2022-04-22 , DOI:
10.1134/s001250162201002x
AbstractThe molar heat capacity of europium hafnate at low temperatures (4–345 K) was determined for the first time. The contribution of the Schottky anomaly to the heat capacity was estimated and thermodynamic functions in the range of 0–1300 K were calculated.
Joule ( IF 0 ) Pub Date: 2021-02-14 , DOI:
10.1134/s0012501620110019
AbstractA method for synthesis of nitrogen-doped graphene (N-graphene) with high specific surface area has been developed. In this method, magnesium oxide is used as a template where a carbon layer modified with nitrogen atoms is deposited. Nitrogen–carbon–mineral composites (N–C/MgO) containing from 5 to 27 wt % of nitrogen-doped carbon have been synthesized. After dissolving magnesium oxide, N-graphene with a specific surface area of 1300–1400 m2 g–1 has been synthesized for the first time. The synthesis of N-graphene has been characterized by electron microscopy, X-ray diffraction, and X-ray photoelectron spectroscopy.
Joule ( IF 0 ) Pub Date: 2021-09-22 , DOI:
10.1134/s0012501621050018
AbstractThe paper presents the results on the rapid production of H2 from CH4 by its direct decomposition in a plasma-catalytic mode stimulated by microwave irradiation (MWI) at 600°C. Methane was passed through a bed of iron-containing carbon adsorbent obtained from gas coal characterized by a large dielectric loss tangent. Under MWI, intense breakdown effects with plasma generation appear on the surface of the iron–carbon system. Methane in the plasma converts to hydrogen and carbon. A method has been developed for the rapid regeneration of the catalyst by water vapor with the removal of carbon under microwave stimulation. Short-cycle experiments have shown that the catalytic system provides high conversions of methane and its almost complete regeneration.
Supplementary Information
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